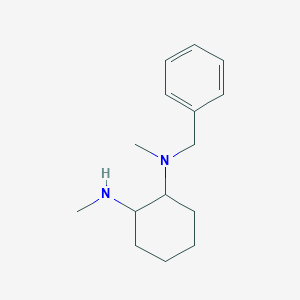

N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-benzyl-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-16-14-10-6-7-11-15(14)17(2)12-13-8-4-3-5-9-13/h3-5,8-9,14-16H,6-7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQVXIHJGYMLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Stereochemistry of N Benzyl N,n Dimethyl Cyclohexane 1,2 Diamine

Stereochemical Characterization and Configurational Stability

The precise three-dimensional structure of the molecule is critical for its function. This involves determining the absolute configuration of its stereocenters and understanding its preferred conformation.

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. wikipedia.org For N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine derived from (1R,2R)-cyclohexane-1,2-diamine, the expected absolute configuration would be (1R,2R).

Methods for Determination:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of a single crystal, the precise position of each atom can be mapped, providing unambiguous proof of the stereochemistry. The crystal structure of the closely related precursor, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, has been solved, confirming its C₂ symmetry and the absolute configuration inherited from its synthesis. nih.govresearchgate.net

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): To determine the isomeric or enantiomeric purity, NMR spectroscopy is a powerful tool. beilstein-journals.org A chiral amine can be reacted with a CDA to form a pair of diastereomers. Since diastereomers have different physical properties, their corresponding signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR) will be distinct and appear at different chemical shifts. frontiersin.org By integrating the signals, the ratio of the diastereomers, and thus the enantiomeric excess (ee) of the original amine, can be accurately calculated. acs.orgresearchgate.net

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, where each substituent at a chiral center is ranked. The molecule is then oriented with the lowest-priority group pointing away, and the direction from the highest to the lowest priority of the remaining three groups determines the R (rectus, right) or S (sinister, left) designation. libretexts.org

The cyclohexane (B81311) ring is not planar and exists predominantly in a low-energy "chair" conformation. In disubstituted cyclohexanes, the spatial orientation of the substituents significantly affects the molecule's stability. libretexts.orgscribd.com

Chair Conformation: The chair form minimizes both angle strain and torsional strain. In this conformation, the substituent positions are classified as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

Substituent Orientation: Substituents in the axial position experience steric hindrance from the other axial atoms on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.org To avoid this strain, bulky substituents preferentially occupy the more stable equatorial positions. openstax.org

Conformation of this compound: For a trans-1,2-disubstituted cyclohexane, the most stable conformation is the one where both substituents are in equatorial positions (diequatorial). libretexts.orgyoutube.com In the case of (1R,2R)-N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine, both the -N(Me)(Bn) group and the -NH(Me) group are sterically demanding. Therefore, the molecule will overwhelmingly adopt a chair conformation where both of these groups are in equatorial positions. This arrangement minimizes steric repulsion and results in the most stable conformer. openstax.org

X-ray analysis of the parent compound (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine confirms that the cyclohexane ring adopts a chair conformation with both amino groups situated in equatorial positions. nih.govresearchgate.net It is expected that the addition of the larger benzyl (B1604629) group would further enforce this conformational preference.

Table 2: Conformational Stability in trans-1,2-Disubstituted Cyclohexanes

| Conformation | Substituent Positions | Relative Steric Strain | Predicted Stability |

| Chair 1 | Diequatorial | Low | High (Favored) |

| Chair 2 (Post Ring-Flip) | Diaxial | High | Low (Disfavored) |

Influence of N-Substitution Pattern on Steric Environment

The conformational rigidity of the cyclohexane backbone in 1,2-diaminocyclohexane derivatives, which preferentially adopts a chair conformation, forces the N-substituents into either axial or equatorial positions. The steric bulk of these substituents is a critical determinant of the conformational equilibrium. It is a well-established principle that bulky groups favor the more spacious equatorial positions to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions. researchgate.netmontclair.edu

In this compound, both nitrogen atoms are trisubstituted, leading to a significant increase in steric hindrance compared to their unsubstituted or monosubstituted counterparts. The benzyl group, with its phenyl ring, is considerably larger than the methyl groups. Consequently, the benzyl group will have a strong preference for an equatorial orientation to avoid severe steric clashes with the axial hydrogens on the same face of the cyclohexane ring.

For this compound, we can infer a similar conformational preference. The nitrogen atom bearing the benzyl and a methyl group, and the nitrogen with a single methyl group, will both reside in equatorial positions to alleviate steric strain. The large benzyl group, in particular, will dictate this orientation to avoid unfavorable 1,3-diaxial interactions.

The presence of the benzyl group introduces a further layer of complexity due to its own rotational freedom around the N-C bond. The orientation of the phenyl ring relative to the cyclohexane scaffold will be influenced by subtle steric and electronic interactions, potentially shielding one face of the molecule and influencing its coordination properties and reactivity in asymmetric catalysis.

To quantify the steric environment, computational studies and detailed structural analyses such as X-ray crystallography would be invaluable. Such studies would provide precise data on bond lengths, bond angles, and torsion angles, offering a definitive picture of the steric landscape. In the absence of such specific data for the title compound, a comparative analysis with related structures provides a robust qualitative understanding.

Below is a data table comparing the structural features of the parent trans-1,2-diaminocyclohexane with the N,N'-dimethyl substituted analogue, which helps to illustrate the impact of N-alkylation on the local geometry.

| Compound | N-Substituents | N-C(cyclohexane) Bond Length (Å) | C-N-C Bond Angle (°) |

| trans-1,2-Diaminocyclohexane | H, H | ~1.47 | N/A |

| (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | CH₃, CH₃ | ~1.46 | ~112 |

Note: The data for trans-1,2-diaminocyclohexane is typical for C-N single bonds. The data for the dimethyl derivative is based on available crystallographic information.

The introduction of the benzyl group in this compound is expected to further influence these parameters, likely causing slight elongations of the N-C bonds and distortions in the bond angles to accommodate the increased steric bulk. The precise nature of these distortions would create a chiral pocket around the nitrogen centers, a key feature for its application in asymmetric synthesis.

Coordination Chemistry of N Benzyl N,n Dimethyl Cyclohexane 1,2 Diamine Metal Complexes

Formation of Metal-Diamine Coordination Complexes

While specific studies on the complexation of N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine with a wide range of transition metals are not available, the coordination behavior can be inferred from related systems. The nitrogen atoms of the diamine are expected to readily coordinate to Lewis acidic metal centers.

Complexation with Transition Metals (e.g., Copper, Manganese, Nickel, Ruthenium, Rhodium, Iridium, Zinc, Zirconium)

Direct experimental evidence for the formation of complexes between this compound and the specified transition metals is not found in the surveyed literature. However, research on analogous ligands, such as N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane, has shown successful complexation with copper(II) and zinc(II). researchgate.net This suggests that this compound would likely form stable complexes with these and other transition metals under suitable reaction conditions. The coordination chemistry of related N,N'-dimethyl-1,2-cyclohexanediamine with various transition metals is well-established, further supporting the potential for complex formation. nih.gov

Stoichiometry and Coordination Number Variations in Complex Formation

The stoichiometry of the resulting metal complexes would be anticipated to vary depending on the metal ion, its preferred coordination number, and the reaction conditions. Typically, a 1:1 or 1:2 metal-to-ligand ratio is observed for bidentate diamine ligands. For a metal with a coordination number of four, a 1:1 complex with two additional ligands (e.g., halides, solvent molecules) or a 1:2 complex could be formed. For metals with a coordination number of six, a 1:1 or 1:2 complex with other ancillary ligands would be expected. Without specific experimental data for this compound, any discussion of stoichiometry and coordination numbers remains speculative.

Structural Elucidation of Metal-Diamine Complexes

The structural characterization of metal complexes is crucial for understanding their properties and reactivity. Techniques such as X-ray crystallography and various spectroscopic methods are indispensable for this purpose.

X-ray Crystallographic Analysis of Metal-N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine Complexes

No published X-ray crystal structures for metal complexes of this compound were identified. For the related N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane ligand, X-ray crystallography revealed a distorted square-planar geometry for its copper(II) complex and a nearly tetrahedral geometry for its zinc(II) complex. researchgate.net It is plausible that copper(II) and zinc(II) complexes of this compound would adopt similar geometries.

Spectroscopic Characterization of Ligand Coordination Modes and Metal Environments

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are vital for characterizing coordination complexes in solution and in the solid state. Coordination of the diamine ligand to a metal center would be expected to cause significant shifts in the signals of the protons and carbons near the nitrogen atoms in the ¹H and ¹³C NMR spectra. Similarly, the N-H stretching frequency (if applicable) and other vibrational modes in the IR spectrum would be altered upon complexation. The UV-Vis spectrum of a transition metal complex would exhibit d-d transitions and charge-transfer bands, providing information about the electronic structure and geometry of the metal center. However, no specific spectroscopic data for complexes of this compound are available in the literature.

Electronic Structure and Ligand Field Theory within this compound Complexes

The electronic properties of metal complexes are fundamentally dictated by the nature of the bonding between the metal center and its coordinating ligands. In complexes of this compound, the interplay of steric and electronic factors introduced by the ligand significantly influences the geometry, stability, and reactivity of the resulting coordination compounds.

The coordination of this compound to a metal center occurs through the lone pairs of electrons on the two nitrogen atoms, forming a stable five-membered chelate ring. The nature of these metal-ligand bonds is a hybrid of sigma (σ) donation from the nitrogen atoms to the metal and, in some cases, pi (π) interactions. The σ-donating capacity of the diamine is influenced by the inductive effects of the alkyl and benzyl (B1604629) substituents on the nitrogen atoms.

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the electron density distribution within these complexes. Such analyses can reveal the extent of charge transfer from the ligand to the metal and how the electron density is polarized within the metal-ligand bonds. The presence of the electron-donating methyl and benzyl groups on the nitrogen atoms enhances the electron density on the nitrogen atoms, thereby increasing the ligand's σ-donor strength compared to the unsubstituted cyclohexane-1,2-diamine. This enhanced donation can, in turn, affect the electron density at the metal center and influence its reactivity.

The redox behavior of metal complexes is a critical aspect of their chemistry, particularly for applications in catalysis and electron transfer processes. Cyclic voltammetry is a key technique used to probe the redox potentials of these compounds, providing information about the ease with which the metal center can be oxidized or reduced.

While extensive data on the excited-state dynamics of photoactive complexes specifically featuring this compound are not widely available in the public domain, general principles can be applied. Photoactive transition metal complexes, upon absorption of light, are promoted to an electronically excited state. The decay from this excited state can occur through various pathways, including radiative (fluorescence, phosphorescence) and non-radiative processes (internal conversion, intersystem crossing).

Catalytic Applications in Asymmetric Synthesis Utilizing N Benzyl N,n Dimethyl Cyclohexane 1,2 Diamine Complexes

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the stereoselective synthesis of chiral molecules. Chiral ligands are pivotal in transferring stereochemical information from the catalyst to the substrate. While various chiral diamines have been successfully employed in metal-catalyzed hydrogenation reactions, specific data on the performance of N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine complexes are not present in the surveyed literature.

Enantioselective Reduction of Imines and Substituted Imines

The catalytic asymmetric reduction of imines is a direct and efficient route to chiral amines, which are valuable building blocks in pharmaceuticals and agrochemicals. Typically, complexes of transition metals like rhodium, iridium, and ruthenium with chiral ligands are used for this transformation. Although novel water-soluble chiral diamines have been developed for the asymmetric transfer hydrogenation of imines in aqueous media, there are no specific reports detailing the use or efficacy of this compound in this context.

Catalytic Hydrogenation of Enamines and Enamides

The asymmetric hydrogenation of enamines and enamides provides access to chiral amines and amino acid derivatives, respectively. This reaction is a fundamental tool in asymmetric synthesis. Despite the importance of this method, research literature detailing the application of this compound as a ligand for these specific hydrogenations could not be located.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands can render these reactions enantioselective.

Copper-Catalyzed Carbon-Nitrogen (C-N) Coupling Reactions

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a vital tool for synthesizing anilines, amides, and other N-containing compounds. The parent ligand, trans-N,N'-dimethylcyclohexane-1,2-diamine, is recognized as highly effective in promoting copper-catalyzed C-N coupling reactions between amines and aryl iodides or bromides. It is a key component in catalyst systems that enable these transformations under relatively mild conditions. While it is plausible that the N-benzyl derivative could also function as a ligand in these reactions, no specific studies, examples, or comparative data are available to confirm its utility or performance relative to the widely used parent diamine.

Application in Ullmann-Type Coupling Reactions

The Ullmann reaction traditionally involves the copper-promoted coupling of aryl halides. Modern variations utilize catalytic amounts of copper, often in conjunction with a ligand. (R,R)-(-)-N,N′-Dimethyl-1,2-cyclohexanediamine has been explicitly cited for its use as a ligand in multicomponent Ullmann coupling reactions. These diamine ligands are known to stabilize the copper catalyst and facilitate the reaction at lower temperatures than traditional methods. However, the literature search did not yield any specific examples or data tables pertaining to the application of this compound in Ullmann-type couplings. The specific impact of the additional N-benzyl group on the ligand's performance in these reactions has not been documented.

Other Enantioselective Transformations

The versatility of this compound and its analogues extends to a range of other enantioselective transformations critical in synthetic chemistry.

Chiral complexes of copper(II) and zinc(II) with N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane have been synthesized and characterized for their catalytic activity in the asymmetric nitroaldol (Henry) reaction between benzaldehyde (B42025) and nitromethane. researchgate.net The coordination of the metal to the chiral diamine ligand creates a five-membered metallaheterocycle that directs the stereochemical course of the reaction, leading to the formation of enantioenriched nitroalcohols. These products are valuable intermediates in the synthesis of amino alcohols and other biologically active compounds.

While specific examples involving this compound in manganese-catalyzed oxidative processes are not readily found, chiral diamine ligands are known to support such transformations. These ligands can create a chiral environment around a manganese center, enabling enantioselective epoxidation of olefins or oxidation of alcohols. The steric and electronic properties of the N-substituents on the diamine backbone are crucial for tuning the reactivity and selectivity of the catalyst.

The related compound, (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine, has been utilized to prepare chiral fluorous diamino-diol proligands. These proligands are then used in the synthesis of zirconium metal complexes, which act as catalysts in the polymerization of 1-hexene. chemicalbook.com The chirality of the diamine ligand is transferred to the polymer, influencing its tacticity and, consequently, its physical properties. This demonstrates the potential for this compound to be employed in the development of catalysts for stereospecific polymerization.

Mechanistic Insights into Catalytic Performance

Understanding the mechanism by which these chiral diamine ligands impart stereocontrol is essential for the rational design of new and improved catalysts.

The mechanism of action for N,N'-dialkylated cyclohexane-1,2-diamine ligands primarily involves their coordination to a metal ion. This coordination forms a chiral complex that enhances the reactivity of the substrates and directs their approach to the metal center. The stereochemistry of the diamine, with the amino groups in equatorial positions on the chair-conformed cyclohexane (B81311) ring, creates a well-defined chiral pocket. researchgate.netnih.gov

In reactions such as the nitroaldol reaction, the chiral metal complex can act as a Lewis acid, activating the aldehyde. The nitroalkane is deprotonated by a base, and the resulting nitronate anion attacks the aldehyde. The facial selectivity of this attack is controlled by the steric and electronic environment of the chiral ligand, leading to the preferential formation of one enantiomer. The transition state involves the coordination of both the aldehyde and the nitronate to the chiral metal center, and the structure of this transition state determines the enantioselectivity of the reaction.

Role of Ligand-to-Metal Ratios in Reaction Efficiency and Selectivity

The stoichiometry of the chiral ligand to the metal center is a critical parameter in asymmetric catalysis, profoundly influencing both the rate of reaction and the stereochemical outcome. The formation of a well-defined, catalytically active species is highly dependent on this ratio. An optimal ligand-to-metal ratio ensures the generation of a predominant chiral complex, minimizing the presence of competing, less selective or inactive species.

In catalytic systems employing this compound and its derivatives, the efficiency and selectivity are often sensitive to the amount of ligand used relative to the metal precursor. For instance, in copper-catalyzed asymmetric conjugate addition reactions, the ratio of a bis(N-heterocyclic carbene) ligand derived from a trans-1,2-cyclohexanediamine backbone to the copper salt has been shown to be crucial for achieving high enantioselectivity.

A study on the copper-catalyzed 1,4-addition of diethylzinc (B1219324) to 2-cyclohexen-1-one (B156087) using a chiral bis(NHC) ligand based on the trans-1,2-cyclohexanediamine scaffold demonstrated that varying the Cu/ligand ratio had a significant impact on the enantiomeric excess (ee) of the product. While high enantioselectivity was maintained across a range of ratios, this is not always the case, and for many catalytic systems, a deviation from the optimal ratio can lead to a dramatic decrease in stereocontrol. This is often attributed to the formation of different catalytically active species with varying chiral environments. For example, a 1:1 metal-ligand complex might have a different geometry and catalytic activity than a 1:2 or 2:1 complex.

The following interactive data table, based on findings for a closely related ligand system, illustrates the effect of the ligand-to-metal ratio on a representative asymmetric reaction.

Data derived from a study on a related bis(NHC) ligand derived from trans-1,2-cyclohexanediamine in a copper-catalyzed conjugate addition reaction.

These results suggest that even with substoichiometric amounts of the ligand relative to the metal, a highly effective catalytic species can be formed. mdpi.com This is advantageous as it allows for a reduction in the amount of the often expensive chiral ligand required. However, the absence of the ligand completely inhibits the reaction, underscoring its essential role in the catalytic cycle. mdpi.com The optimal ratio is therefore a balance between ensuring the formation of the desired chiral complex and maintaining practical and economical reaction conditions.

Stereodirecting Effects of the this compound Backbone

The stereochemical outcome of a reaction catalyzed by a metal complex of this compound is primarily dictated by the rigid and well-defined three-dimensional structure of the ligand's backbone. The chiral trans-1,2-cyclohexanediamine core creates a C2-symmetric scaffold, which, upon coordination to a metal center, generates a chiral environment that directs the approach of the substrates.

The conformational rigidity of the cyclohexane ring is a key feature. It typically adopts a chair conformation, which positions the two amino groups in a specific spatial arrangement. This, in turn, dictates the geometry of the resulting metal complex and the disposition of the other substituents on the nitrogen atoms. The N-benzyl and N,N'-dimethyl groups play a crucial role in creating a sterically demanding environment around the metal center.

The benzyl (B1604629) group, in particular, is known to have a significant impact on enantioselectivity. In asymmetric hydrosilylation of ketones catalyzed by diethylzinc complexes of trans-1,2-diaminocyclohexane-based ligands, the use of an N-benzyl derivative resulted in significantly higher enantioselectivity (76% ee) compared to a simple N-methyl derivative (37% ee). This suggests that the larger steric bulk of the benzyl group is more effective at creating a chiral pocket that discriminates between the two prochiral faces of the substrate.

The stereodirecting effect can be rationalized by considering the transition state of the reaction. The ligand backbone and its substituents create a chiral cleft around the metal's active site. For a reaction to occur, the substrate must approach the metal center in a specific orientation that minimizes steric clashes with the ligand. The bulky benzyl group can effectively block one of the possible approach trajectories of the substrate, thereby favoring the formation of one enantiomer over the other.

Recent computational studies on related manganese complexes with tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have provided insights into the origin of stereoselectivity. nih.gov Density Functional Theory (DFT) calculations have shown that the formation of the major product enantiomer is favored due to significant steric repulsion between the substrate and the ligand in the disfavored transition state. nih.gov This steric hindrance is a direct consequence of the chiral ligand's three-dimensional structure.

The interplay of the rigid cyclohexane backbone and the steric and electronic properties of the N-substituents in this compound thus creates a highly effective chiral environment for asymmetric transformations. The C2-symmetry of the ligand simplifies the number of possible diastereomeric transition states, often leading to higher observed enantioselectivities.

Advanced Ligand Modifications and Derivatization Strategies for N Benzyl N,n Dimethyl Cyclohexane 1,2 Diamine

Design Principles for Enhanced Catalytic Activity and Selectivity

The efficacy of a chiral ligand in asymmetric catalysis is determined by its ability to create a well-defined and discriminating chiral environment around the metal center. For ligands based on the N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine framework, design principles are centered on the systematic modification of its constituent parts—the N-alkyl and N-aryl substituents—to optimize interactions with substrates and reagents in the transition state.

Steric and Electronic Tuning of the Diamine Ligand Scaffold

The substitution pattern on the nitrogen atoms of the 1,2-diaminocyclohexane core is a powerful tool for modulating the ligand's steric and electronic characteristics. organic-chemistry.orgrsc.org This fine-tuning is crucial for optimizing catalyst performance for a specific chemical transformation. nih.gov

Steric Tuning: The size and conformation of the N-substituents (benzyl and methyl groups) dictate the steric bulk around the coordinated metal. This steric hindrance influences the trajectory of incoming substrates, effectively shielding certain pathways of approach and favoring others, which is the basis for enantioselection. By replacing the benzyl (B1604629) or methyl groups with larger or smaller substituents, the chiral pocket of the resulting metal complex can be systematically adjusted. For instance, increasing steric bulk can enhance enantioselectivity by amplifying the energetic difference between diastereomeric transition states.

Electronic Tuning: The electronic properties of the ligand, specifically the electron density on the nitrogen donor atoms, affect the Lewis basicity of the ligand and the electronic nature of the metal center it coordinates to. These properties can be modulated by introducing electron-donating or electron-withdrawing groups, particularly on the aromatic ring of the benzyl substituent. Electron-donating groups (e.g., methoxy, -OCH₃) increase the electron density on the nitrogen atoms, strengthening the ligand-metal bond and potentially altering the reactivity of the catalyst. Conversely, electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) decrease the electron density, making the metal center more Lewis acidic. This electronic modulation can be used to optimize the catalyst's activity and selectivity for a given reaction.

The following interactive table illustrates how hypothetical modifications to the benzyl group could influence the ligand's properties.

| Substituent (at para-position of Benzyl Ring) | Hammett Parameter (σₚ) | Potential Effect on Nitrogen Basicity | Potential Steric Effect | Anticipated Impact on Catalysis |

| -OCH₃ (Methoxy) | -0.27 | Increase | Minor | Enhance activity for reactions favoring electron-rich metals. |

| -CH₃ (Methyl) | -0.17 | Slight Increase | Minor | Modest enhancement of activity. |

| -H (Hydrogen) | 0.00 | Baseline | Baseline | Baseline performance of the parent ligand. |

| -Cl (Chloro) | 0.23 | Decrease | Minor | May increase Lewis acidity of the metal center. |

| -CF₃ (Trifluoromethyl) | 0.54 | Significant Decrease | Moderate | May enhance activity for reactions requiring a more electrophilic metal center. |

| -C(CH₃)₃ (tert-Butyl) | -0.20 | Slight Increase | Significant | May increase enantioselectivity through steric blocking. |

This table presents conceptual trends. Actual outcomes are dependent on the specific reaction being catalyzed.

Incorporation of Ancillary Chiral Auxiliaries

While the cyclohexane-1,2-diamine backbone provides the primary source of chirality, incorporating additional stereogenic centers, or "ancillary chiral auxiliaries," can further refine the chiral environment of the catalyst. This strategy aims to create a more complex and rigid chiral pocket, leading to more precise stereochemical communication during the catalytic cycle.

Synthesis of this compound Derivative Ligands for Specific Applications

The derivatization of the parent ligand is driven by the need to adapt its properties for specialized applications, such as improving catalyst recovery and reusability or enabling catalysis in alternative solvent systems.

Preparation of Chiral Fluorous Diamino-Diol Proligands

Fluorous chemistry offers a practical solution for catalyst recovery through fluorous solid-phase extraction or liquid-liquid extraction with fluorous solvents. Creating a fluorous version of a diamine ligand involves covalently attaching one or more perfluoroalkyl chains (fluorous ponytails) to the molecule.

Based on established methodologies, (R,R)-(-)-N,N′-Dimethyl-1,2-cyclohexanediamine can be used to prepare chiral fluorous diamino-diol proligands. sigmaaldrich.com These proligands are subsequently used to synthesize zirconium metal complexes that act as catalysts in polymerization reactions. sigmaaldrich.com A similar strategy could be applied to an N-benzyl-N'-methyl-cyclohexane-1,2-diamine precursor. A plausible synthetic route would involve the reaction of the secondary amine functionality with a fluorous-tagged epoxide. The ring-opening of the epoxide would generate a hydroxyl group, thus forming the "diamino-diol" structure, with the fluorous chain attached.

Hypothetical Synthesis Scheme:

Start with enantiopure N-benzyl-N'-methyl-cyclohexane-1,2-diamine.

React the N'-methylamino group with a fluorous epoxide, such as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(oxiran-2-yl)octane, under suitable conditions.

The nucleophilic attack of the secondary amine on the epoxide ring yields the desired N-benzyl-N'-(2-hydroxy-fluorous-alkyl)-N'-methyl-cyclohexane-1,2-diamine proligand.

This fluorous proligand could then be used to form metal complexes. The resulting fluorous catalyst would reside preferentially in a fluorous solvent layer, allowing for its simple separation from the reactants and products in an organic solvent layer at the end of the reaction.

| Fluorous Tag | Typical Structure | Key Property |

| Perfluorooctyl | -(CH₂)₂-(CF₂)₇-CF₃ | High fluorous affinity, enables separation. |

| Perfluorohexyl | -(CH₂)₂-(CF₂)₅-CF₃ | Moderate fluorous affinity. |

Development of Immobilized or Heterogenized Catalytic Systems

Immobilizing a homogeneous catalyst onto an insoluble solid support (heterogenization) is a widely adopted strategy to simplify catalyst-product separation, enable catalyst recycling, and adapt catalysts for use in continuous flow reactors. This is particularly valuable for catalysts derived from expensive chiral ligands.

A common method for immobilizing ligands like this compound involves covalent attachment to a polymer support, such as polystyrene. tandfonline.comresearchgate.net A robust strategy requires functionalizing the ligand in a way that does not interfere with its coordination to the metal center. The benzyl group is an ideal handle for this purpose.

General Strategy for Immobilization:

Ligand Functionalization: A derivative of the ligand, such as N-(4-(chloromethyl)benzyl)-N,N'-dimethyl-cyclohexane-1,2-diamine, is synthesized. The chloromethyl group provides a reactive site for grafting onto a support.

Support Preparation: A polymer support, often a Merrifield-type resin (chloromethylated polystyrene), or a polystyrene resin functionalized with hydroxyl or amino groups, is used.

Grafting Reaction: The functionalized ligand is reacted with the prepared polymer support. For example, a phenol-functionalized polystyrene could react with the chloromethyl-functionalized ligand via a Williamson ether synthesis to form a stable ether linkage. tandfonline.comtandfonline.com

Computational and Theoretical Investigations of N Benzyl N,n Dimethyl Cyclohexane 1,2 Diamine Systems

Density Functional Theory (DFT) Studies of Ligand-Metal Interactions

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure and properties of molecules, particularly transition metal complexes. For a chiral ligand such as N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine, DFT is instrumental in understanding its coordination behavior with various metals, which is crucial for its application in asymmetric catalysis.

Prediction of Complex Geometries and Electronic Properties

DFT calculations are highly effective in predicting the three-dimensional structures of metal complexes with N-alkylated diamine ligands. These calculations can accurately determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in studies of copper (II) and zinc (II) complexes with the related N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane ligand, the coordination of the metal to the chiral diamine leads to the formation of a five-membered metallaheterocycle. X-ray crystallography has revealed that the copper complex adopts a distorted square-planar geometry, while the zinc complex exhibits a nearly tetrahedral geometry. DFT calculations on such systems would aim to reproduce these experimental findings and provide further electronic insights.

The electronic properties of these complexes, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the metal-ligand bonding, can also be elucidated through DFT. These properties are fundamental to understanding the reactivity and catalytic activity of the complexes.

| Parameter | Method | Cu(II) Complex (Analog) | Zn(II) Complex (Analog) |

| Geometry | X-ray/DFT | Distorted Square-Planar | Tetrahedral |

| Metal-Nitrogen Bond Length (Å) | DFT | ~2.0 - 2.1 | ~2.1 - 2.2 |

| Nitrogen-Metal-Nitrogen Angle (°) | DFT | ~85 - 90 | ~90 - 95 |

| HOMO-LUMO Gap (eV) | DFT | Varies with functional | Varies with functional |

Note: The data in this table is illustrative and based on typical findings for related N-benzylated cyclohexane-1,2-diamine metal complexes. Specific values for the title compound would require dedicated computational studies.

Analysis of Energetic Landscapes for Catalytic Cycles

A significant application of DFT is the mapping of the energetic landscape of a catalytic reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition state structures and their corresponding activation energies, one can delineate the reaction mechanism and determine the rate-limiting step of a catalytic cycle.

For a catalytic asymmetric reaction employing a complex of this compound, DFT could be used to model the entire catalytic cycle. This would involve, for example, the coordination of the substrates to the metal center, the bond-forming or bond-breaking steps, and the release of the product. The calculated energy barriers for different possible pathways would provide a theoretical basis for understanding the efficiency and selectivity of the catalyst.

Molecular Dynamics and Mechanistic Modeling of Asymmetric Inductions

While DFT is excellent for studying the electronic structure of static systems, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. This is particularly valuable for understanding the subtle conformational changes and intermolecular interactions that govern enantioselectivity in asymmetric catalysis.

Simulation of Transition State Geometries and Enantioselectivity Origin

MD simulations can be used to explore the conformational space of the transition states leading to the formation of the different stereoisomers of the product. By simulating a population of molecules at the transition state, it is possible to identify the most stable conformations and the key non-covalent interactions (such as steric hindrance, hydrogen bonding, or π-π stacking) that differentiate the energies of the diastereomeric transition states.

The difference in the free energy of these transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. Therefore, MD simulations, often in conjunction with enhanced sampling techniques, can provide a quantitative prediction of the enantioselectivity of a reaction. For a ligand like this compound, the orientation of the benzyl (B1604629) and methyl groups in the transition state would be critical in creating a chiral environment that favors the formation of one enantiomer over the other.

Rationalization of Observed Stereo-Control Mechanisms

By combining the insights from both DFT and MD simulations, a comprehensive model for the mechanism of stereo-control can be developed. DFT provides the detailed electronic and energetic information of the key stationary points along the reaction coordinate, while MD offers a dynamic picture of the molecular interactions and conformational preferences that lead to asymmetric induction.

Emerging Applications and Future Research Directions

Applications in Advanced Materials Science

The distinct architecture of N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine positions it as a compelling candidate for the development of novel materials with tailored properties. Its ability to act as a sophisticated building block opens up avenues for creating complex and functional material structures.

Integration into Metal-Organic Frameworks (MOFs) for Catalytic or Adsorption Applications

While the direct integration of this compound into Metal-Organic Frameworks (MOFs) is an area that remains to be extensively explored, the potential is significant. MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral diamines like this compound as ligands or modulators could introduce chirality and specific active sites into the MOF structure. This would enable their use in asymmetric catalysis, where the framework could provide a confined and enantioselective environment for chemical reactions. Furthermore, the functional groups of the diamine could be tailored to enhance the selective adsorption of specific molecules, making these MOFs promising candidates for chiral separations and targeted gas storage.

Use as a Building Block in the Synthesis of Specialty Polyamines and Advanced Materials

This compound serves as a valuable precursor in the synthesis of specialty polyamines. These polymers, characterized by repeating amine units, can exhibit a wide range of properties depending on the nature of their constituent monomers. The incorporation of the rigid and chiral cyclohexane (B81311) diamine unit can impart thermal stability, specific stereochemistry, and unique chelating properties to the resulting polyamines. Research into N-methylated analogues of N,N'-Bis(benzyl)-alkanediamines has demonstrated their potential as cytotoxic agents, highlighting the role of such diamine derivatives in the development of functional polymers with biological activity. Future work in this area could focus on creating novel polyamides and other polymers with applications in areas such as high-performance plastics, selective membranes, and drug delivery systems.

Role in the Synthesis of Complex Organic Molecules

The chirality and reactivity of this compound and its derivatives make them crucial intermediates in the synthesis of complex, high-value organic molecules, particularly in the pharmaceutical and fine chemical industries.

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates (e.g., Tricyclic γ-Secretase Modulators, U-series Opioids)

Research has shown that derivatives of N,N'-dimethyl-cyclohexane-1,2-diamine are key components in the synthesis of important pharmaceutical agents. For instance, (R,R)-(−)-N,N′-Dimethyl-1,2-cyclohexanediamine is utilized in a critical synthetic step for producing tricyclic γ-secretase modulators, which are under investigation for the treatment of Alzheimer's disease. sigmaaldrich.com The N-benzyl group in this compound can serve as a protecting group, which can be removed at a later stage to yield the N,N'-dimethylated diamine required for the synthesis.

Similarly, in the development of synthetic opioids, specifically the U-series, (1R,2R)-N,N-dimethyl-1,2-diaminocyclohexane is a documented precursor. This highlights the importance of the core N,N'-dimethyl-cyclohexane-1,2-diamine structure in creating these complex and potent molecules. The use of the N-benzyl derivative would likely follow a similar synthetic strategy involving debenzylation.

Below is a table summarizing the precursor role of related diamines in the synthesis of these pharmaceutical intermediates:

| Pharmaceutical Intermediate | Precursor Compound |

| Tricyclic γ-Secretase Modulators | (R,R)-(−)-N,N′-Dimethyl-1,2-cyclohexanediamine |

| U-series Opioids | (1R,2R)-N,N-dimethyl-1,2-diaminocyclohexane |

Enabling Synthesis of Enantiopure Building Blocks for Fine Chemicals

Chiral diamines are widely employed as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are essential building blocks for fine chemicals and pharmaceuticals. myuchem.com this compound, with its defined stereochemistry, can be used to create chiral environments in metal-catalyzed reactions, thereby directing the stereochemical outcome of the transformation.

These chiral ligands can be utilized in a variety of asymmetric reactions, including hydrogenations, C-C bond formations, and aminations, to produce a wide range of enantiopure alcohols, amines, and other functionalized molecules. The versatility of the N-benzyl and N,N'-dimethyl substituents allows for fine-tuning of the steric and electronic properties of the catalyst, optimizing its performance for specific reactions.

Future Prospects in Chiral Catalyst Development and Green Chemistry

The future of chemical synthesis is increasingly focused on the development of highly efficient, selective, and environmentally benign processes. Chiral catalysts derived from this compound are well-positioned to contribute significantly to these goals.

The development of recyclable chiral catalysts is a key area of future research. rsc.org By immobilizing catalysts derived from this compound onto solid supports, it may be possible to easily separate them from the reaction mixture and reuse them multiple times, reducing waste and cost. This aligns with the principles of green chemistry, which emphasize waste minimization and the use of catalytic rather than stoichiometric reagents. chiralpedia.commdpi.com

Furthermore, the modular nature of this compound allows for the systematic modification of its structure to create libraries of chiral ligands. These libraries can be screened for optimal performance in various catalytic reactions, accelerating the discovery of new and more efficient synthetic methods. The ongoing trend towards organocatalysis, which avoids the use of potentially toxic and expensive metals, also presents opportunities for derivatives of this diamine. chiralpedia.com As the demand for enantiomerically pure compounds continues to grow, the development of novel chiral catalysts based on scaffolds like this compound will be crucial for advancing sustainable and efficient chemical manufacturing. chiralpedia.com

Exploration of New Catalytic Systems and Reaction Media

The exploration of novel catalytic systems and alternative reaction media for chiral ligands, such as N-substituted cyclohexane-1,2-diamines, is a dynamic area of research aimed at enhancing catalytic efficiency, promoting enantioselectivity, and improving the sustainability of chemical transformations. While specific research on "this compound" is not extensively documented in publicly available literature, the broader class of N-substituted cyclohexane-1,2-diamines has been the subject of investigations into new catalytic applications.

Future research is likely to focus on the application of asymmetrically substituted diamines like this compound in a wider range of catalytic reactions. The electronic and steric properties imparted by the benzyl (B1604629) and methyl groups could be advantageous in reactions such as C-H activation, asymmetric hydrogenation, and various coupling reactions. The development of catalytic systems where the ligand can be fine-tuned to the specific requirements of a reaction is a key objective.

Moreover, the investigation of unconventional reaction media is a significant trend. The use of ionic liquids, deep eutectic solvents, or aqueous systems could offer benefits in terms of catalyst recycling, product separation, and reduced environmental impact. For instance, designing catalytic systems based on this compound that are effective in "green" solvents would be a notable advancement.

A study on chiral Cu(II) and Zn(II) complexes with the related N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane ligand demonstrated their catalytic activity in the asymmetric nitroaldol reaction of benzaldehyde (B42025) and nitromethane. researchgate.net This highlights the potential of N-benzylated cyclohexane-1,2-diamines in facilitating C-C bond formation. The coordination of the metal to the chiral diamine ligand creates a chiral environment that can induce enantioselectivity in the reaction product.

| Ligand | Metal | Reaction | Enantiomeric Excess (ee) |

|---|---|---|---|

| N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane | Cu(II) | Nitroaldol Reaction | Moderate |

| N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane | Zn(II) | Nitroaldol Reaction | Moderate |

Development of Sustainable Synthetic Routes and Recycling Strategies for the Ligand.

The development of sustainable synthetic methodologies for chiral ligands is crucial for their large-scale application in industry. For a molecule like this compound, this would involve routes that utilize renewable starting materials, minimize waste generation, and employ environmentally benign reagents and solvents.

One potential avenue for a more sustainable synthesis could be the use of biocatalysis. Enzymes could be employed for the selective N-alkylation of a cyclohexane-1,2-diamine precursor, potentially offering high chemo- and stereoselectivity under mild reaction conditions. Additionally, catalytic routes that avoid the use of stoichiometric reagents and generate minimal byproducts are highly desirable.

Recycling of the chiral ligand is another critical aspect of sustainable chemistry. Strategies to immobilize the this compound ligand or its metal complexes on solid supports, such as polymers or inorganic materials like silica, would facilitate its recovery and reuse. This approach not only reduces costs but also minimizes the release of potentially harmful substances into the environment. The development of stimuli-responsive catalytic systems, where the catalyst's solubility can be altered by a change in temperature or pH to allow for easy separation, is also a promising area of research.

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-N,N'-dimethyl-cyclohexane-1,2-diamine, and how can its purity be assessed?

Methodological Answer: The synthesis typically involves reductive amination or alkylation of cyclohexane-1,2-diamine derivatives. For example:

- Step 1: React cyclohexane-1,2-diamine with benzyl bromide in the presence of a base (e.g., KOH) to introduce the benzyl group.

- Step 2: Perform dimethylation using methyl iodide or dimethyl sulfate under controlled pH (7–9) to avoid over-alkylation .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Purity Assessment:

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (EI-MS): Look for molecular ion [M⁺] and fragmentation patterns (e.g., loss of benzyl or methyl groups) .

- Elemental Analysis: Confirm C, H, N composition (±0.3% theoretical values) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal Growth: Dissolve the compound in a 1:1 dichloromethane/hexane mixture and allow slow evaporation.

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Structure Refinement:

- Enantiomer Validation: Apply Flack parameter analysis (η or x) to confirm absolute configuration if chiral centers are present .

Q. How do substituents on the diamine core influence antimicrobial activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Study:

- Synthesize analogs with varied substituents (e.g., nitro, methoxy) on the benzyl group.

- Antimicrobial Assay: Use agar diffusion (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Data Analysis: Correlate electron-withdrawing groups (e.g., -NO₂) with enhanced activity due to increased membrane penetration. Example results:

| Substituent | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|

| -H | 64 µg/mL | 128 µg/mL |

| -NO₂ (para) | 16 µg/mL | 32 µg/mL |

| -OCH₃ | 128 µg/mL | 256 µg/mL |

- Statistical Validation: Use ANOVA (p < 0.05) to confirm significance .

Q. What methodologies are recommended for analyzing the enantiomeric purity of trans-N,N'-dimethylcyclohexane-1,2-diamine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.